hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione
Description
Hexahydro-2H-1λ⁶-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione (CAS: 2408974-79-6) is a bicyclic heterocyclic compound featuring a fused thiazole and pyridine ring system. Its molecular formula is C₇H₁₁NO₃S, with a molecular weight of 189.23 g/mol. The structure includes a fully saturated pyridine ring (hexahydro configuration) and a sulfonyl group (trione substitution), contributing to its unique electronic and steric properties. This compound is commercially available in quantities ranging from 50 mg to 1 g, with prices scaling from $317 to $1,282 depending on bulk .
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
1,1-dioxo-4,5,6,7-tetrahydro-3aH-[1,2]thiazolo[2,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H11NO3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h6H,1-5H2 |
InChI Key |
WSOVXOYOGYNWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)CS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Domino Reactions for Related Thiazolopyridines
Recent research has demonstrated efficient one-pot, multi-component domino reactions to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives, which share structural similarities with hexahydro-2H-1lambda6-thiazolo[2,3-a]pyridine-1,1,3-trione. These methods involve:
- Using cyclic nitroketene N,S-acetals, aromatic aldehydes, and other components such as cyanoacetohydrazide and cysteamine hydrochloride.
- Reactions conducted in ethanol under reflux conditions with triethylamine as a base catalyst.
- Completion of reactions within 24 hours, yielding the desired fused heterocyclic products in 70–95% yields.
- The process features high regioselectivity, atom economy, and simple purification steps.
Though these methods are applied to analogs with additional substituents, the principles can be adapted to synthesize the target compound or its derivatives.
Oxidation and Functional Group Transformations
The sulfone (1,1-dioxo) functionality is typically introduced by oxidation of thiazolidine or thiazole sulfur atoms using oxidants such as hydrogen peroxide or peracids. The ketone groups in the trione system are generally formed by selective oxidation or acylation reactions following ring closure.
Summary Table of Preparation Methods
Research Findings and Characterization
- The structures of synthesized compounds are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
- Key NMR signals include NH protons around δ 8–9 ppm and methylene protons in the δ 2–4 ppm range.
- The imine–enamine tautomerization plays a role in the formation of the fused heterocyclic ring system.
- The one-pot method shows advantages in atom economy and ease of purification compared to traditional multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Hexahydro-2H-1λ⁶-[1,2]thiazolo[2,3-a]pyrimidine-1,1,3-trione
- Molecular Formula: Not explicitly stated in evidence, but likely differs by an additional nitrogen atom in the pyrimidine ring .
Octahydro-1λ⁶-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione (CAS: 1934367-95-9)
2H,3H-1λ⁶-[1,2]thiazolo[3,4-d][1,2]thiazole-1,1,3-trione (CAS: 2137737-08-5)
(3aR)-Hexahydro-1λ⁶-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione (CAS: 2225127-08-0)
- Structural Features : Integrates a pyrrolo-thiadiazole system, introducing a chiral center (3aR configuration) and nitrogen-sulfur hybridization.
- Molecular Formula : C₅H₈N₂O₃S ; molecular weight: 176.19 g/mol .
Physicochemical and Commercial Comparison
Key Insights
The chiral pyrrolo-thiadiazole derivative (CAS 2225127-08-0) may offer stereoselective interactions in medicinal chemistry applications .
Commercial Accessibility: The primary compound (CAS 2408974-79-6) is the most readily available, with pricing tiers reflecting bulk discounts .
Biological Activity
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione (CAS Number: 176673-05-5) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis methods, biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique thiazole ring fused with a pyridine structure. Its molecular formula is , and it has a molecular weight of 174.22 g/mol. The compound is characterized by the presence of both nitrogen and sulfur atoms in its structure, which are known to contribute to various biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the condensation of appropriate precursors under controlled conditions. Common synthetic routes include:
- Cyclization Reactions : Utilizing thioketones and amines to form the thiazole framework.
- Multicomponent Reactions : Combining aldehydes, isothiocyanates, and amines to generate the desired heterocyclic compound.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that modifications in the thiazole ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound Derivative | Antibacterial Activity (MIC µg/mL) |
|---|---|
| Parent Compound | 32 |
| Methylated Derivative | 16 |
| Hydroxylated Derivative | 8 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Neuroprotective Properties
Neuroprotective potential was assessed using cellular models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and apoptosis in neuronal cells exposed to neurotoxic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly influenced by its structural components. The presence of electron-withdrawing groups on the thiazole moiety enhances its reactivity and biological efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against Staphylococcus aureus. The results indicated that certain substitutions led to a significant reduction in MIC values compared to the parent compound .
Case Study 2: Neuroprotection
A recent study published in Neuroscience Letters explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced amyloid-beta accumulation .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for verifying the fused bicyclic structure. Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₇F₂NO₃S for related analogs) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the hexahydro ring system .
How do electronic effects in the thiazolo[2,3-a]pyridine core influence reactivity in downstream functionalization?
Advanced Research Question
The electron-deficient nature of the thiazole ring directs electrophilic substitutions to the pyridine moiety. Computational studies (DFT) reveal:
- Nucleophilic Attack : The C-5 position of the pyridine ring is most susceptible due to lower electron density (Mulliken charge: −0.12) .
- Steric Effects : Substituents at C-3a hinder access to the thiazole sulfur, reducing reactivity in alkylation reactions .
- Solvent Polarity : Protic solvents stabilize transition states in SNAr reactions, improving yields by 15–20% .
What strategies resolve contradictions in reported biological activities of thiazolo[2,3-a]pyridine derivatives?
Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition data (e.g., MIC values varying by >50% across studies) may stem from:
- Structural Variants : Substitution patterns (e.g., chlorophenyl vs. nitrophenyl groups) significantly alter bioactivity .
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., c-Met kinase vs. CRF-1 receptor) .
- Synergistic Effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) can enhance apparent potency .
How can computational modeling guide the design of hexahydro-2H-1λ⁶-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione analogs with improved pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME predict logP values (optimal range: 1.5–3.5) and CYP450 inhibition risks .
- Docking Studies : Molecular docking into c-Met kinase (PDB: 3LQ8) identifies analogs with stronger hydrogen bonding to Met1160 .
- QSAR Models : Regression analysis links electron-withdrawing substituents (e.g., -NO₂) to enhanced solubility (R² = 0.82) .
What are the challenges in scaling up the synthesis of hexahydro-2H-1λ⁶-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione for preclinical studies?
Basic Research Question
- Purification : Chromatography is inefficient for gram-scale batches; switch to recrystallization (solvent: ethyl acetate/hexane, 3:1) .
- Exothermic Reactions : Control reaction temperatures (<50°C) during cyclization to prevent decomposition .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with FeCl₃ for nitro reductions (yield maintained at 85%) .
How does the hexahydro configuration affect the compound’s conformational stability?
Advanced Research Question
The chair conformation of the hexahydro ring minimizes steric strain, as confirmed by NOESY correlations (H-4ax/H-6eq distance: 2.3 Å) . However, ring puckering can occur under acidic conditions, leading to epimerization at C-3a. Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
